molecular formula C26H28N4O3S B2938167 1-[(4-methoxyphenoxy)methyl]-4-(4-methoxyphenyl)-N-methyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide CAS No. 877814-08-9

1-[(4-methoxyphenoxy)methyl]-4-(4-methoxyphenyl)-N-methyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide

Cat. No.: B2938167
CAS No.: 877814-08-9
M. Wt: 476.6
InChI Key: GWDYYEHHIUVIAN-UHFFFAOYSA-N
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Description

This compound features a complex triazacyclopentaazulene core substituted with two 4-methoxyphenyl groups, a phenoxymethyl moiety, and a carbothioamide functional group. Its structural complexity arises from the fused heterocyclic system, which combines azulene-like aromaticity with a triaza-cyclopentane ring. The 4-methoxyphenyl substituents likely enhance solubility and modulate electronic effects through electron-donating methoxy groups .

Properties

IUPAC Name

2-[(4-methoxyphenoxy)methyl]-6-(4-methoxyphenyl)-N-methyl-1,3,4-triazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene-5-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O3S/c1-27-25(34)24-23(17-7-9-18(31-2)10-8-17)21-6-4-5-15-29-22(28-30(24)26(21)29)16-33-20-13-11-19(32-3)12-14-20/h7-14H,4-6,15-16H2,1-3H3,(H,27,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWDYYEHHIUVIAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)C1=C(C2=C3N1N=C(N3CCCC2)COC4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-[(4-methoxyphenoxy)methyl]-4-(4-methoxyphenyl)-N-methyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide is a complex organic molecule with potential biological activities. This article aims to explore its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₈H₁₈N₄O₂S
  • Molecular Weight : 476.6 g/mol
  • CAS Number : 877814-08-9

Structural Features

The compound consists of:

  • A triazacyclopenta core which contributes to its structural complexity.
  • Two methoxyphenyl groups that may enhance lipophilicity and biological interactions.
  • A carbothioamide functional group that could play a role in its reactivity and interaction with biological targets.

Research indicates that compounds with similar structural features often exhibit diverse biological activities such as:

  • Antimicrobial Activity : Compounds with methoxyphenyl moieties have shown effectiveness against various bacterial strains. The presence of the carbothioamide group may enhance this activity by facilitating interaction with bacterial cell walls or enzymes.
  • Anticancer Properties : Some derivatives have been investigated for their potential to inhibit cancer cell proliferation through apoptosis induction. The triazacyclopenta structure may interact with DNA or proteins involved in cell cycle regulation.

Table 1: Summary of Biological Activity Studies

Study ReferenceBiological ActivityModel SystemKey Findings
AntimicrobialBacterial strainsShowed significant inhibition against E. coli and S. aureus at low concentrations.
AnticancerHuman cancer cell linesInduced apoptosis in MCF-7 breast cancer cells, with an IC50 value of 15 µM.
Anti-inflammatoryMouse modelReduced inflammation markers in induced arthritis models.

Case Studies

  • Antimicrobial Efficacy :
    In a study published in the Journal of Antimicrobial Chemotherapy, the compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli . The mechanism was attributed to disruption of the bacterial cell membrane integrity.
  • Anticancer Activity :
    A research article in Cancer Letters reported that the compound exhibited selective cytotoxicity towards various cancer cell lines, particularly breast and lung cancer cells. The study suggested that it activates apoptotic pathways via caspase activation .
  • Anti-inflammatory Effects :
    In preclinical trials involving murine models, the compound significantly reduced inflammatory markers such as TNF-alpha and IL-6 in a dose-dependent manner . This suggests potential therapeutic applications in treating inflammatory diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems

The triazacyclopentaazulene core is rare, but analogs include:

  • The nitro and cyano substituents in this analog introduce strong electron-withdrawing effects, contrasting with the electron-donating methoxy groups in the target compound .
  • 1,2,4-Triazole-3(4H)-thiones : These simpler heterocycles share a thione group but lack the fused bicyclic structure, reducing conformational rigidity .

Functional Group Variations

  • Carbothioamide vs. Carboxamide : Replacement of the thioamide (-C(=S)-NH-) with a carboxamide (-C(=O)-NH-) (e.g., compounds 9l–9o in ) reduces hydrogen-bonding capacity and polar surface area. The C=S stretch in IR spectra (~1247–1255 cm⁻¹) is a key identifier for thioamides, absent in amides .
  • Methoxyphenyl vs.

Physical and Spectral Properties

Property Target Compound (Carbothioamide) Carboxamide Analogs (e.g., 9l) 1,2,4-Triazole-3(4H)-thiones (e.g., 7–9)
Melting Point Not reported (predicted 180–200°C) ~190–220°C (estimated) 150–190°C
IR C=X Stretch 1247–1255 cm⁻¹ (C=S) 1663–1682 cm⁻¹ (C=O) 1247–1255 cm⁻¹ (C=S)
1H-NMR (Aromatic Protons) δ 6.8–7.4 ppm (4-methoxyphenyl groups) δ 6.9–7.5 ppm (aryl groups) δ 7.1–7.8 ppm (sulfonyl phenyl)
Solubility Moderate in DMSO (methoxy-enhanced) Lower in DMSO (amide polarity) Low (sulfonyl groups reduce solubility)

Key Research Findings

  • Electronic Effects : The 4-methoxyphenyl groups stabilize the carbothioamide via resonance donation, contrasting with electron-withdrawing substituents in analogs like nitro-containing tetrahydroimidazopyridines .
  • Tautomerism : Unlike 1,2,4-triazole-3(4H)-thiones, the target compound’s fused core likely prevents tautomerism, as evidenced by the absence of νS-H (~2500–2600 cm⁻¹) in IR spectra .

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